molecular formula C6H2ClF2N3 B6223399 1-azido-4-chloro-2,3-difluorobenzene CAS No. 2768327-11-1

1-azido-4-chloro-2,3-difluorobenzene

Cat. No.: B6223399
CAS No.: 2768327-11-1
M. Wt: 189.5
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Description

1-azido-4-chloro-2,3-difluorobenzene is an organic compound with the molecular formula C6H2ClF2N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4-chloro-2,3-difluorobenzene can be synthesized through a multi-step process. One common method involves the diazotization of 4-chloro-2,3-difluoroaniline followed by azidation. The reaction conditions typically require the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-azido-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing the azido group to an amine.

    Oxidation: Various oxidizing agents can be used, depending on the desired product.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

1-azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in bioconjugation and labeling studies due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4-chloro-2,3-difluorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2,4-difluorobenzene
  • 1-azido-2,4-difluorobenzene
  • 4-chloro-2,3-difluorobenzene

Uniqueness

1-azido-4-chloro-2,3-difluorobenzene is unique due to the presence of both azido and difluoro groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups makes it a valuable intermediate in organic synthesis and various applications.

Properties

CAS No.

2768327-11-1

Molecular Formula

C6H2ClF2N3

Molecular Weight

189.5

Purity

95

Origin of Product

United States

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